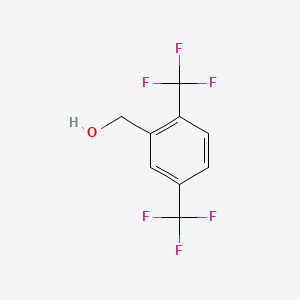

2,5-Bis(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2,5-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJMDKFBPFFXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372262 | |

| Record name | [2,5-Bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302911-97-3 | |

| Record name | [2,5-Bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302911-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl alcohol

CAS Number: 302911-97-3

This technical guide provides a comprehensive overview of 2,5-Bis(trifluoromethyl)benzyl alcohol, a fluorinated organic compound of significant interest to researchers and professionals in drug development and materials science. This document details its physicochemical properties, synthesis, spectroscopic data, and applications as a key building block in the synthesis of complex molecules.

Physicochemical Properties

This compound is a colorless liquid or low-melting solid at room temperature.[1][2] The presence of two trifluoromethyl groups on the benzene ring significantly influences its chemical and physical properties, imparting increased lipophilicity and metabolic stability to molecules that incorporate this moiety.[2]

A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 302911-97-3 | [2] |

| Molecular Formula | C₉H₆F₆O | [2] |

| Molecular Weight | 244.136 g/mol | [2] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 196.3 °C at 760 mmHg | [1] |

| Density | 1.433 g/cm³ | [1] |

| Flash Point | 72.5 °C | [1] |

| LogP | 3.21650 | [2] |

Synthesis

Experimental Protocol: Reduction of 2,5-Bis(trifluoromethyl)benzoic Acid

This protocol is adapted from established procedures for the synthesis of related trifluoromethylated benzyl alcohols.[3]

Materials:

-

2,5-Bis(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

6M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly add 6M HCl to quench the excess reducing agent until gas evolution ceases.

-

Add water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Expected signals for the aromatic protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the two trifluoromethyl carbons. The CF₃ signals will appear as quartets due to C-F coupling. |

| FTIR | Characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the aromatic and methylene groups (~3000-2850 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 244. The fragmentation pattern would likely show the loss of water and other characteristic fragments. |

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl groups are known to enhance several properties of drug candidates, including:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of the drug.

-

Lipophilicity: The CF₃ groups increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the CF₃ groups can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

This alcohol can be used as a precursor to introduce the 2,5-bis(trifluoromethyl)benzyl moiety into a larger molecule. This is often achieved by converting the alcohol to a more reactive electrophile, such as a benzyl bromide or mesylate, which can then be used in alkylation reactions.

References

physical and chemical properties of 2,5-Bis(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring, make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, computed values provide useful estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₆O | [1] |

| Molecular Weight | 244.13 g/mol | [1] |

| CAS Number | 302911-97-3 | [1] |

| Appearance | Colorless liquid or solid | [2] |

| Melting Point | 34-36 °C (lit.) | [2] |

| Boiling Point | (Computed) | [1] |

| Density | (Computed) | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, chloroform, and diethyl ether. Moderately soluble in water. | |

| LogP | 3.21650 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this alcohol will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong absorption bands corresponding to C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic signal for the benzylic protons (-CH₂OH), typically a singlet or a doublet depending on coupling with the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the benzylic carbon and the aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. The chemical shifts of the aromatic carbons are significantly influenced by the trifluoromethyl substituents.[4][5][6]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 244. Fragmentation patterns may include the loss of a hydroxyl radical, water, or trifluoromethyl groups.[7]

Synthesis

This compound can be synthesized through several routes, primarily involving the reduction of a corresponding carbonyl compound or a Grignard reaction.

Reduction of 2,5-Bis(trifluoromethyl)benzoic Acid

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve 2,5-Bis(trifluoromethyl)benzoic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). The choice of reducing agent may depend on the scale and desired selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or an aqueous acid solution (e.g., dilute HCl) at low temperature.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.

Caption: Synthetic pathway for this compound via reduction.

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent with formaldehyde.

Experimental Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromo-2,5-bis(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent like diethyl ether or THF under an inert atmosphere. The initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

-

Reaction with Formaldehyde: Add a source of formaldehyde, such as paraformaldehyde or gaseous formaldehyde, to the freshly prepared Grignard reagent at a controlled temperature (usually low).

-

Work-up: After the reaction is complete, quench the reaction mixture with an aqueous solution of a weak acid, such as ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, followed by washing, drying, and purification as described in the reduction method.

Caption: Grignard synthesis of this compound.

Reactivity

The chemical reactivity of this compound is influenced by the hydroxyl group and the electron-deficient aromatic ring.

Oxidation

The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. The choice of oxidant determines the product.

-

To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will selectively oxidize the alcohol to 2,5-bis(trifluoromethyl)benzaldehyde.

-

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will oxidize the alcohol to 2,5-bis(trifluoromethyl)benzoic acid.

Caption: Oxidation reactions of this compound.

Esterification and Etherification

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, it can be converted to ethers via Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

Role in Glycosylation Reactions

Trifluoromethyl-substituted benzyl ethers have been utilized as protecting groups in carbohydrate chemistry. The electron-withdrawing nature of the trifluoromethyl groups can influence the stereoselectivity of glycosylation reactions.[8][9]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of two trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.

-

Neurokinin-1 (NK1) Receptor Antagonists: This class of compounds has applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.

-

Cholesterol Ester Transfer Protein (CETP) Inhibitors: These inhibitors are being investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels.

The general workflow for utilizing this alcohol in drug synthesis is depicted below.

Caption: Role of this compound in drug synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique electronic properties and reactivity make it an important tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its physical and chemical characteristics, as well as its synthetic routes and reactivity, is essential for its effective utilization in research and development.

References

- 1. This compound | C9H6F6O | CID 2737813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 7. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl alcohol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,5-Bis(trifluoromethyl)benzyl alcohol, a fluorinated organic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The strategic incorporation of trifluoromethyl (-CF3) groups can substantially alter a molecule's physicochemical and biological properties, making this compound a valuable building block for novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a colorless liquid or low-melting solid at room temperature.[1][2] Its chemical structure is characterized by a benzyl alcohol core with two trifluoromethyl groups substituted at the 2 and 5 positions of the benzene ring. These electron-withdrawing groups significantly influence the molecule's properties.

| Property | Value |

| IUPAC Name | [2,5-Bis(trifluoromethyl)phenyl]methanol |

| CAS Number | 302911-97-3 |

| Molecular Formula | C₉H₆F₆O |

| Molecular Weight | 244.13 g/mol [3] |

| Melting Point | 34-36 °C[1] |

| XLogP3 | 2.8[3] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| PSA (Polar Surface Area) | 20.23 Ų |

Molecular Structure

The structure of this compound is depicted below. The presence of two sterically demanding and highly electronegative CF3 groups imparts unique characteristics to the molecule, including enhanced metabolic stability and lipophilicity.[4][5]

Synthesis and Experimental Protocols

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally similar compounds, such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[7]

Materials:

-

2,5-Bis(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF), 1M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-Bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add 6N HCl dropwise to quench the excess reducing agent until no more gas evolution is observed.

-

Extraction: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

Spectroscopic Data

While a complete, published set of spectral data for this compound is not available in the searched literature, expected values can be inferred from data for isomeric and similar compounds.[8][9] An ATR-IR spectrum is noted as available from Bio-Rad Laboratories.[3]

| Spectroscopy | Expected Data / Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm. Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm. Hydroxyl Proton (-OH): A broad singlet, variable shift. |

| ¹³C NMR | Aromatic Carbons: Signals expected in the range of δ 120-140 ppm. Carbons attached to -CF₃ groups will show quartet splitting due to C-F coupling. Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm. CF₃ Carbons: Quartets around δ 120-130 ppm. |

| IR (Infrared) | O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹. C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z = 244.03. |

Role in Drug Development and Medicinal Chemistry

The incorporation of trifluoromethyl groups is a widely used strategy in modern drug design to enhance a compound's therapeutic profile.[5] These groups can improve:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.[4]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4]

-

Binding Affinity: The electronic properties and steric bulk of the -CF₃ group can modulate how a drug binds to its target protein, potentially increasing potency and selectivity.[4]

While this compound is a valuable building block, its isomer, 3,5-Bis(trifluoromethyl)benzyl alcohol, is a well-known precursor for several important drugs, most notably Aprepitant and Tradipitant .[4][10] These drugs are antagonists of the Neurokinin-1 (NK-1) receptor .

Target Pathway: Substance P and the NK-1 Receptor

The NK-1 receptor is the primary receptor for the neuropeptide Substance P. This signaling pathway is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the emetic (vomiting) reflex. By blocking the binding of Substance P to the NK-1 receptor, drugs derived from bis(trifluoromethyl)benzyl moieties can effectively treat conditions like chemotherapy-induced nausea and vomiting (Aprepitant) and are being investigated for pruritus and gastroparesis (Tradipitant).[4][10]

Given the established pharmacological importance of the bis(trifluoromethyl)phenyl moiety in NK-1 receptor antagonists, this compound represents a key starting material for the synthesis of new chemical entities targeting this pathway. The altered substitution pattern compared to the 3,5-isomer allows for fine-tuning of the steric and electronic properties, which could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C9H6F6O | CID 2737813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-Bis(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Tradipitant - Wikipedia [en.wikipedia.org]

2,5-Bis(trifluoromethyl)benzyl alcohol molecular weight

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl alcohol

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols, and safety information associated with this compound.

Core Physicochemical Properties

This compound is a fluorinated organic compound with the chemical formula C₉H₆F₆O.[1][2][3] Its molecular structure, characterized by a benzyl alcohol core substituted with two trifluoromethyl groups, imparts unique chemical properties relevant in various research and development applications, particularly as a building block in organic synthesis.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. These properties are critical for its application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 244.13 g/mol | PubChem[2] |

| 244.136 g/mol | Guidechem[1] | |

| Molecular Formula | C₉H₆F₆O | PubChem[2], Guidechem[1] |

| CAS Number | 302911-97-3 | PubChem[2], Guidechem[1] |

| Melting Point | 34-36 °C | Guidechem[1] |

| LogP | 3.21650 | Guidechem[1] |

| Polar Surface Area | 20.23 Ų | Guidechem[1] |

For comparative purposes, the properties of the isomeric compound, 3,5-bis(trifluoromethyl)benzyl alcohol, are provided below. Isomers often exhibit different physical properties and reactivity, making such comparisons valuable in experimental design.

| Property (for 3,5-isomer) | Value | Source |

| Molecular Weight | 244.13 g/mol | Lookchem[4], NIST[5] |

| CAS Number | 32707-89-4 | Lookchem[4], NIST[5] |

| Melting Point | 53-56 °C | Lookchem[4] |

| Boiling Point | 40 °C at 0.5 mmHg | Lookchem[4] |

| Flash Point | 97 °C (206.6 °F) | Safety Data Sheet[6] |

| Appearance | White to light yellow crystal powder | Lookchem[4] |

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding carboxylic acids or aldehydes. Below is a representative experimental protocol for the synthesis of a bis(trifluoromethyl)benzyl alcohol, based on established chemical transformations for analogous compounds.

Protocol: Reduction of 2,5-Bis(trifluoromethyl)benzoic Acid to this compound

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2,5-Bis(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 6N

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Nitrogen gas (N₂)

Equipment:

-

Three-neck round-bottom flask

-

Thermometer

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 5L three-neck flask equipped with a thermometer, mechanical stirrer, and dropping funnel, add 2,5-bis(trifluoromethyl)benzoic acid (0.45 mol) and 1L of anhydrous tetrahydrofuran.

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (0.9 mol) dropwise to the solution via the dropping funnel, maintaining the temperature at 0°C.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.

-

Quenching: After the reaction is complete, cool the mixture back to room temperature and slowly add 6N HCl until no more gas evolves. This step is crucial to neutralize the excess reducing agent.

-

Extraction: Add 1L of water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 1L of ethyl acetate.

-

Drying and Evaporation: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography to obtain pure this compound.

This synthesis workflow is visualized in the diagram below.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7]

This guide serves as a foundational resource for professionals working with this compound. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H6F6O | CID 2737813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 3,5-Bis(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Solubility Landscape of 2,5-Bis(trifluoromethyl)benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a visual workflow to aid researchers in generating this crucial data.

Current State of Solubility Data

Theoretical Solubility Considerations

The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and two highly electronegative trifluoromethyl (-CF3) groups on an aromatic ring, suggests a complex solubility profile. The hydroxyl group can participate in hydrogen bonding, favoring solubility in polar protic solvents. Conversely, the bulky and hydrophobic trifluoromethyl groups and the phenyl ring contribute to its nonpolar character, suggesting solubility in nonpolar or moderately polar aprotic solvents. The interplay of these structural features makes experimental determination of solubility essential.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the widely accepted isothermal saturation method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial. The amount of solid should be sufficient to ensure that a solid phase remains after equilibration.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24-72 hours) with continuous agitation. The equilibration time should be sufficient to ensure that the concentration of the solute in the liquid phase reaches a constant value. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation and Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Sample Preparation for Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered sample with a known volume of a suitable solvent (mobile phase for HPLC or a volatile solvent for GC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility (S) using the following formula:

S (g/L) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / Volume of sample taken

-

3.3. Data Presentation

The experimentally determined solubility data should be compiled into a structured table for clear comparison.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [e.g., Methanol] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Acetone] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Toluene] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [...] | [...] | [...] | [...] |

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the isothermal saturation method for solubility determination.

Figure 1. Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides researchers with the necessary tools to generate this information reliably. The detailed experimental protocol for the isothermal saturation method, coupled with the visual workflow, offers a clear and actionable path for determining the solubility profile of this compound. The generation of such data will be invaluable for advancing the research, development, and application of this compound in various scientific and industrial fields.

An In-depth Technical Guide to the Spectral Data of 2,5-Bis(trifluoromethyl)benzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for 2,5-Bis(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical and agrochemical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound is a fluorinated organic compound with the molecular formula C₉H₆F₆O. Its structure, featuring a benzyl alcohol core substituted with two trifluoromethyl groups, imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. The molecular weight of this compound is 244.13 g/mol .[1]

Spectral Data

The following sections present the anticipated spectral data for this compound. It is important to note that while IR data is readily available, detailed experimental NMR and MS peak lists for this specific isomer are not widely published. Therefore, the NMR and MS data are presented as predictions based on the analysis of similar compounds and general spectroscopic principles.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The trifluoromethyl groups will cause splitting of the adjacent aromatic proton signals.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the two trifluoromethyl carbons. The carbon signals will be split by the fluorine atoms (C-F coupling).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 7.8 - 8.1 | Aromatic CH | ~ 122 - 135 | Aromatic CH |

| ~ 4.8 | CH₂ | ~ 123 (q) | CF₃ |

| Variable (broad) | OH | ~ 126 (q) | CF₃ |

| ~ 128 - 132 | Aromatic C-CF₃ | ||

| ~ 140 | Aromatic C-CH₂OH | ||

| ~ 60 | CH₂OH |

Note: 'q' denotes a quartet splitting pattern due to coupling with three fluorine atoms. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and the strong absorptions of the C-F bonds.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | O-H stretch (alcohol) | Broad, Strong |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium |

| 1600 - 1620 | C=C stretch (aromatic) | Medium |

| 1000 - 1350 | C-F stretch (trifluoromethyl) | Strong |

| 1000 - 1250 | C-O stretch (alcohol) | Strong |

Data sourced from publicly available spectra on SpectraBase and PubChem.[1][2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 244.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment Ion | Interpretation |

| 244 | [C₉H₆F₆O]⁺ | Molecular Ion (M⁺) |

| 225 | [C₉H₅F₆]⁺ | Loss of OH |

| 197 | [C₈H₄F₅]⁺ | Loss of CF₃ |

| 177 | [C₈H₅F₄O]⁺ | Loss of F and CO |

| 145 | [C₇H₄F₃]⁺ | Loss of CF₃ and CH₂O |

Fragmentation predictions are based on the known fragmentation patterns of benzyl alcohols.[4][5]

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for compounds such as this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically used.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width (e.g., 0 to 220 ppm) is necessary.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR) (for liquids or solids): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method requiring minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled to a mass analyzer like a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectral data for the specific sample under investigation.

References

The Advent and Evolution of Trifluoromethylated Benzyl Alcohols: A Technical Guide for Modern Drug Discovery

An in-depth exploration of the historical discovery, synthesis, and contemporary significance of trifluoromethylated benzyl alcohols in medicinal chemistry and materials science.

Executive Summary

Trifluoromethylated benzyl alcohols, a class of organic compounds characterized by the presence of a trifluoromethyl (-CF3) group on a benzyl alcohol scaffold, have emerged as crucial building blocks in modern science. Their unique physicochemical properties, imparted by the highly electronegative trifluoromethyl group, have rendered them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of these compounds, from early pioneering work in organofluorine chemistry to the latest synthetic methodologies. It details key experimental protocols, presents comparative quantitative data, and visualizes the interaction of a trifluoromethylated analogue with a critical neurological target, the serotonin transporter (SERT), offering valuable insights for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Curiosity to Core Moiety

The journey of trifluoromethylated organic compounds began long before their specific application in benzyl alcohols. A foundational moment in organofluorine chemistry was the work of Belgian chemist Frédéric Swarts in the 1890s. While not focused on benzyl alcohols, Swarts developed methods for the synthesis of organofluorine compounds, laying the essential groundwork for future advancements.

The biological significance of the trifluoromethyl group was first brought to light by F. Lehmann in a seminal 1958 report, which explored the relationship between this functional group and biological activity[1]. This discovery catalyzed a surge of interest within the medicinal chemistry community. The trifluoromethyl group's ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules made it a highly desirable feature in drug design[2].

The first syntheses of trifluoromethyl-substituted benzyl alcohols were reported in the mid-20th century. Notably, early methods for preparing m-trifluoromethyl-benzyl-alcohol were documented in prominent chemistry journals of the era, including the Journal of the American Chemical Society and The Journal of Organic Chemistry[3]. These initial synthetic routes, often involving Grignard reactions, were crucial in making these compounds available for further study and application.

Synthesis of Trifluoromethylated Benzyl Alcohols: A Comparative Analysis

The methodologies for synthesizing trifluoromethylated benzyl alcohols have evolved significantly over the decades, moving from classical organometallic reactions to more sophisticated and efficient modern techniques.

Historical Synthetic Protocols

Early syntheses of trifluoromethylated benzyl alcohols primarily relied on the Grignard reaction. A representative procedure for the synthesis of m-(trifluoromethyl)benzyl alcohol is detailed below.

Experimental Protocol: Grignard Reaction for m-(Trifluoromethyl)benzyl Alcohol (Circa 1950s-1960s)

-

Materials:

-

m-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Hydrochloric acid (for workup)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of m-bromobenzotrifluoride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent, m-(trifluoromethyl)phenylmagnesium bromide.

-

The reaction mixture is then cooled, and powdered paraformaldehyde is added portion-wise, controlling the temperature to prevent excessive exotherm.

-

After the addition is complete, the mixture is stirred for several hours at room temperature and then refluxed to drive the reaction to completion.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield m-(trifluoromethyl)benzyl alcohol.

-

Modern Synthetic Approaches

Contemporary methods for the synthesis of trifluoromethylated benzyl alcohols often focus on improved efficiency, milder reaction conditions, and broader functional group tolerance. These include palladium-catalyzed cross-coupling reactions and reductions of corresponding benzaldehydes.

Experimental Protocol: Reduction of 3,5-bis(Trifluoromethyl)benzaldehyde

-

Materials:

-

3,5-bis(Trifluoromethyl)benzaldehyde

-

Sodium borohydride

-

Methanol

-

Dichloromethane

-

Water

-

-

Procedure:

-

3,5-bis(Trifluoromethyl)benzaldehyde is dissolved in methanol in a round-bottom flask.

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield 3,5-bis(trifluoromethyl)benzyl alcohol, which can be further purified by chromatography if necessary.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for historical and modern synthetic methods, highlighting the advancements in yield and reaction conditions.

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Historical Grignard | m-Bromobenzotrifluoride | Mg, Paraformaldehyde | Diethyl Ether | Reflux | 4-6 | 60-70 |

| Modern Reduction | 3,5-bis(Trifluoromethyl)benzaldehyde | NaBH4 | Methanol | 0 - RT | 1-2 | >95 |

| Modern Catalytic | 3,5-bis(Trifluoromethyl)bromobenzene | CO, Sodium Formate, Pd catalyst | Inert Solvent | 105-115 | 12-24 | ~57 |

Applications in Drug Discovery: Targeting the Serotonin Transporter

The unique properties of the trifluoromethyl group have made trifluoromethylated benzyl alcohol derivatives valuable scaffolds in drug discovery, particularly in neuroscience. A prominent example is their role in developing modulators of the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission and a target for many antidepressant medications.

The Serotonin Transporter (SERT) Signaling Pathway

The serotonin transporter clears serotonin from the synaptic cleft, thereby terminating its signal. This process is tightly regulated and involves significant conformational changes in the transporter protein. The transport cycle is coupled to the co-transport of sodium (Na+) and chloride (Cl-) ions and the counter-transport of potassium (K+) ions.

Caption: The serotonin transporter (SERT) transport cycle.

Allosteric Modulation by a Trifluoromethylated Compound

Research has shown that certain trifluoromethylated compounds, such as para-trifluoromethyl-methcathinone (pCF3-MCAT), can act as allosteric modulators of SERT.[4][5] This means they bind to a site on the transporter distinct from the serotonin binding site (the orthosteric site) and influence the transporter's function. In the case of pCF3-MCAT, it has been shown to trap a fraction of SERT in an inactive state by occupying a secondary binding site (S2-site), thereby acting as a partial releaser.[4][5]

Caption: Allosteric modulation of SERT by pCF3-methcathinone.

This allosteric modulation presents a sophisticated mechanism for fine-tuning serotonergic neurotransmission and represents a promising avenue for the development of novel therapeutics with potentially improved efficacy and side-effect profiles compared to traditional orthosteric inhibitors.

Conclusion and Future Outlook

The discovery and development of trifluoromethylated benzyl alcohols represent a significant chapter in the history of medicinal and materials chemistry. From their theoretical underpinnings in early organofluorine chemistry to their current status as high-value synthetic intermediates, their journey highlights the power of fundamental research in driving innovation. The evolution of their synthesis from harsh, low-yielding methods to efficient, catalytic processes has broadened their accessibility and utility.

For researchers and drug development professionals, trifluoromethylated benzyl alcohols offer a versatile platform for creating novel molecules with enhanced properties. Their proven impact on modulating critical biological targets, such as the serotonin transporter, underscores their potential in addressing complex diseases. Future research will likely focus on developing even more selective and efficient synthetic methods, exploring new applications in areas like asymmetric catalysis and polymer science, and designing next-generation therapeutics that leverage the unique electronic properties of the trifluoromethyl group for precise biological targeting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The substrate import mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an allosteric modulator of the serotonin transporter with novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Trifluoromethyl Groups on Benzyl Alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science, prized for its profound impact on molecular properties. When appended to a benzyl alcohol scaffold, the CF₃ group exerts powerful electronic effects that significantly alter the molecule's acidity, reactivity, and spectroscopic characteristics. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and conceptual diagrams. We explore the interplay of inductive and resonance effects, quantify the electron-withdrawing strength using Hammett parameters, and examine the resulting impact on the physicochemical properties and chemical reactivity of trifluoromethyl-substituted benzyl alcohols. This document serves as a critical resource for professionals leveraging fluorine chemistry in molecular design and development.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole and powerfully modifies the electronic landscape of the benzyl alcohol molecule.

Inductive vs. Resonance Effects

The electronic influence of the CF₃ group is dominated by a strong electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring through the sigma bond framework. This effect is transmitted throughout the molecule, influencing the properties of the benzylic alcohol moiety.

Unlike groups such as nitro (-NO₂) or cyano (-CN), the trifluoromethyl group does not possess π-orbitals that can effectively overlap with the aromatic system. Consequently, it has a negligible resonance effect. This makes the CF₃ group a nearly pure inductive effector, a crucial characteristic for fine-tuning molecular electronics without introducing complex resonance interactions.

Quantitative Analysis: Hammett Parameters

The electronic effect of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants. The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing power of a substituent. The CF₃ group possesses large, positive σ values, confirming its strong electron-withdrawing nature. The σ⁺ value is used for reactions involving the formation of a positive charge at the benzylic position, which is strongly destabilized by the CF₃ group.

| Table 1: Hammett Substituent Constants for the Trifluoromethyl Group | |

| Constant | Value |

| σmeta | +0.43 |

| σpara | +0.54 |

| σ⁺para | +0.61 |

Note: Values are compiled from various sources and represent accepted averages.

Impact on Physicochemical Properties

The potent inductive effect of the CF₃ group significantly modulates the key physicochemical properties of benzyl alcohol.

Acidity (pKa)

The electron-withdrawing CF₃ group markedly increases the acidity of the benzyl alcohol's hydroxyl proton. By pulling electron density away from the O-H bond, it polarizes the bond and stabilizes the resulting benzyl alkoxide conjugate base. This stabilization lowers the energy of the conjugate base, thereby lowering the pKa of the alcohol. While direct pKa values for trifluoromethyl benzyl alcohols are not widely reported, data from analogous phenol systems clearly demonstrate this trend. For instance, the pKa of phenol is 9.95, while 3-(trifluoromethyl)phenol has a pKa of 9.08, and 3,5-bis(trifluoromethyl)phenol has a pKa of 8.03.[1] A similar decrease of 1-2 pKa units is expected for trifluoromethyl-substituted benzyl alcohols relative to unsubstituted benzyl alcohol (pKa ≈ 15.4).

Spectroscopic Properties (NMR)

The electron-withdrawing nature of the CF₃ group causes significant deshielding of nearby nuclei, leading to downfield shifts in both ¹H and ¹³C NMR spectra.

-

¹H NMR: The aromatic protons and the benzylic methylene (CH₂) protons of trifluoromethyl-substituted benzyl alcohols are shifted downfield compared to unsubstituted benzyl alcohol. For example, in 4-(trifluoromethyl)benzyl alcohol, the aromatic protons appear at δ 7.47-7.62 ppm, and the benzylic protons at δ 4.77 ppm, compared to δ 7.25-7.40 ppm and δ 4.58 ppm for benzyl alcohol.[2]

-

¹³C NMR: The carbons of the aromatic ring and the benzylic carbon experience a similar deshielding effect. The carbon directly attached to the CF₃ group shows a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling.[2]

-

¹⁹F NMR: This is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the CF₃ group provides information about its electronic environment.

| Table 2: Representative NMR Chemical Shifts (δ, ppm) in CDCl₃ | |||

| Compound | Aromatic Protons (Ar-H) | Benzylic Protons (CH₂) | Benzylic Carbon (CH₂) |

| Benzyl Alcohol | ~7.3 | ~4.6 | ~65.2 |

| 4-(Trifluoromethyl)benzyl alcohol | 7.47, 7.62 | 4.77 | 64.6 |

Data sourced from spectral databases and literature.[2]

Influence on Chemical Reactivity

The electronic perturbations caused by the CF₃ group have a profound impact on the reactivity of the benzyl alcohol molecule at both the hydroxyl group and the benzylic position.

-

Decreased Nucleophilicity: The inductive withdrawal of electron density from the hydroxyl oxygen reduces its electron-donating ability, making the alcohol a weaker nucleophile in reactions such as ether synthesis or esterification.

-

Benzylic Position Reactivity: The CF₃ group strongly influences reactions involving the benzylic carbon. In reactions that proceed through a carbocation intermediate (Sɴ1 type), the powerful electron-withdrawing CF₃ group will significantly destabilize the positive charge, thereby retarding the reaction rate. This is reflected in the large positive σ⁺ value (+0.61). Conversely, in reactions where a negative charge develops at the benzylic position, the CF₃ group would provide stabilization.

Experimental Protocols

General Protocol for Synthesis of 4-(Trifluoromethyl)benzyl Alcohol

A common method for the synthesis of trifluoromethyl-substituted benzyl alcohols is the reduction of the corresponding aldehyde or carboxylic acid.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a solution of sodium borohydride (NaBH₄, 1.1 eq) in water or a slurry in THF to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.[3]

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the trifluoromethyl-substituted benzyl alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Record the spectrum using standard parameters. Chemical shifts are reported relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Record the spectrum relative to an external standard such as CFCl₃ (δ = 0.00 ppm).

Conclusion and Outlook

The electronic effects of the trifluoromethyl group on benzyl alcohol are potent and predictable, dominated by a strong -I effect. This leads to a quantifiable increase in acidity, characteristic downfield shifts in NMR spectra, and significant modulation of the nucleophilicity and benzylic reactivity. For researchers in drug development, these properties are invaluable for enhancing metabolic stability, increasing lipophilicity, and modifying receptor binding affinity. In materials science, the CF₃ group allows for the precise tuning of electronic properties in polymers and functional materials. A thorough understanding of these fundamental electronic effects is therefore essential for the rational design of next-generation molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,5-Bis(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 2,5-bis(trifluoromethyl)benzyl alcohol. This compound, featuring two strongly electron-withdrawing trifluoromethyl groups, is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1][2]

Overview of Synthetic Pathways

This compound can be readily converted into a variety of derivatives, primarily through reactions targeting its hydroxyl group. Key synthetic transformations include conversion to benzyl halides, followed by nucleophilic substitution to yield ethers, and direct esterification with carboxylic acids. These derivatives serve as important intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for 2,5-Bis(trifluoromethyl)benzyl Alcohol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of increasing interest in pharmaceutical synthesis. The presence of two trifluoromethyl groups on the benzyl moiety significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the design of novel therapeutic agents. The trifluoromethyl groups are known to enhance the biological activity of parent compounds.[1] This document provides an overview of its applications, key reactions, and detailed protocols relevant to its use in drug discovery and development. While direct pharmaceutical applications of the 2,5-isomer are not as extensively documented as its 3,5-isomer counterpart, the principles and reactions outlined here are fundamental to its utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 302911-97-3 | [2] |

| Molecular Formula | C₉H₆F₆O | [2] |

| Molecular Weight | 244.13 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 176 °C | [4] |

| IUPAC Name | [2,5-bis(trifluoromethyl)phenyl]methanol | [2] |

Core Applications in Pharmaceutical Synthesis

This compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl groups can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Its primary applications in synthesis involve the reactivity of the benzylic alcohol group.

Key Synthetic Transformations:

-

O-Alkylation (Williamson Ether Synthesis): The alcohol can be converted to its corresponding alkoxide and reacted with an alkyl halide, or more commonly, the alcohol is first converted to the more reactive 2,5-bis(trifluoromethyl)benzyl bromide, which then alkylates a nucleophilic alcohol or phenol. This is a fundamental method for introducing the 2,5-bis(trifluoromethyl)benzyl moiety to create ethers.

-

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form benzyl esters. This is another common strategy for incorporating the fluorinated benzyl group into a target molecule.

-

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., bromine, chlorine) to produce the corresponding benzyl halide. These halides are versatile electrophiles for subsequent nucleophilic substitution reactions.

Experimental Protocols

The following are representative protocols for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 2,5-Bis(trifluoromethyl)benzyl Bromide

This protocol describes the conversion of the alcohol to the corresponding bromide, a more reactive electrophile for subsequent alkylation reactions.

Reaction Scheme:

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-bis(trifluoromethyl)benzyl bromide.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative):

While a specific yield for this reaction is not available in the cited literature, similar bromination reactions of benzyl alcohols typically proceed in high yields (80-95%).

Protocol 2: O-Alkylation of a Phenol using 2,5-Bis(trifluoromethyl)benzyl Bromide (Williamson Ether Synthesis)

This protocol is a representative procedure for the synthesis of a benzyl ether, a common structural motif in pharmaceuticals.

Reaction Scheme:

Materials:

-

A phenol (e.g., 4-methoxyphenol)

-

2,5-Bis(trifluoromethyl)benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Deionized water

-

Brine

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add the phenol (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of 2,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) in a small amount of DMF.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl ether.

Quantitative Data (Representative):

Yields for Williamson ether synthesis are generally good to excellent, typically ranging from 70% to 95%, depending on the substrates.

Application in Pharmaceutical Synthesis: The Case of Aprepitant (An Illustrative Example)

While a specific marketed drug synthesized directly from this compound is not readily found in the literature, its isomer, 3,5-bis(trifluoromethyl)benzyl alcohol, is a key precursor in the synthesis of Aprepitant . Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of Aprepitant highlights the importance of the bis(trifluoromethyl)benzyl moiety in modern drug design.

Neurokinin-1 (NK₁) Receptor Signaling Pathway

Aprepitant exerts its antiemetic effect by blocking the binding of Substance P to the NK₁ receptor in the central nervous system. This action inhibits the downstream signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Synthetic Workflow Example

The following diagram illustrates a generalized workflow for the incorporation of the 2,5-bis(trifluoromethyl)benzyl moiety into a potential drug candidate using the Williamson ether synthesis.

Conclusion

This compound is a versatile building block for pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an attractive moiety for incorporation into drug candidates to potentially enhance their therapeutic profiles. The synthetic transformations of its benzylic alcohol group, primarily through O-alkylation and esterification, are straightforward and high-yielding, making it a practical component in the drug discovery and development pipeline. The illustrative example of Aprepitant, synthesized from a positional isomer, underscores the proven success of the bis(trifluoromethyl)benzyl scaffold in approved medicines. Further exploration of the 2,5-isomer in novel pharmaceutical entities is a promising area for future research.

References

Application Notes and Protocols for 2,5-Bis(trifluoromethyl)benzyl Alcohol in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol positioned as a key intermediate in the synthesis of next-generation agrochemicals. While not an active ingredient itself, its unique bis(trifluoromethyl) substitution pattern is hypothesized to impart desirable characteristics, such as enhanced metabolic stability and increased lipophilicity, to downstream active ingredients. These notes provide a comprehensive overview of the potential applications of this compound in the development of novel insecticides, focusing on a hypothetical pyrethroid derivative, designated "Gemini-thrin." Detailed protocols for the synthesis of the intermediate, its conversion to the final product, and bio-efficacy testing are provided.

Introduction: The Role of Fluorinated Intermediates

Fluorinated intermediates are crucial in modern agrochemical design. The incorporation of fluorine atoms into active ingredients can significantly enhance their biological activity, stability, and target specificity. Fluorinated benzyl alcohols, in particular, are vital precursors for several widely used pyrethroid insecticides. While direct agrochemical applications of this compound are not yet documented, its structural similarity to other fluorinated precursors suggests its potential as a valuable building block for novel pesticides with enhanced efficacy.

This document outlines the synthesis and potential application of this compound as a key intermediate for a new generation of synthetic pyrethroid insecticides.

Synthesis of this compound